molecular formula C25H22N4O2 B11488843 5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11488843
M. Wt: 410.5 g/mol
InChI Key: PFQJQXFBDWUIMO-UHFFFAOYSA-N
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Description

The compound 5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both nitrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require heating and the use of catalysts to facilitate the formation of the fused ring system.

    Substitution Reactions: The introduction of the ethoxyphenyl, methylphenyl, and pyridinyl groups can be achieved through various substitution reactions. These reactions often involve the use of reagents such as halides, organometallic compounds, and coupling agents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Halides, organometallic reagents, coupling agents (e.g., palladium catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity, block receptor binding, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can be compared with other similar compounds, such as:

    5-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    5-(4-ETHOXYPHENYL)-3-(4-CHLOROPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE:

    5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: The position of the pyridinyl group is different, which may alter the compound’s interactions with molecular targets.

These comparisons highlight the uniqueness of 5-(4-ETHOXYPHENYL)-3-(4-METHYLPHENYL)-4-(PYRIDIN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE and its potential advantages in various applications.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-pyridin-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O2/c1-3-31-19-13-11-18(12-14-19)29-24(20-6-4-5-15-26-20)21-22(27-28-23(21)25(29)30)17-9-7-16(2)8-10-17/h4-15,24H,3H2,1-2H3,(H,27,28)

InChI Key

PFQJQXFBDWUIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=N5

Origin of Product

United States

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